molecular formula C36H73NO5 B10795592 N-(2-hydroxyoctadecanoyl)-hydroxysphinganine CAS No. 212070-45-6

N-(2-hydroxyoctadecanoyl)-hydroxysphinganine

Cat. No.: B10795592
CAS No.: 212070-45-6
M. Wt: 600.0 g/mol
InChI Key: BBAFBDLICMHBNU-MFZOPHKMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ceramide AP can be synthesized through several chemical pathways. One common method involves the sphingolipid metabolic pathway, where sphingosine is acylated with a fatty acid . Another method includes acid esterification and acylation reactions . The synthetic process typically involves the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of Ceramide AP often involves the extraction and purification from natural sources such as animal skin or vegetable oils . The extracted ceramides are then subjected to further purification processes to isolate Ceramide AP. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ceramide AP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Ceramide AP can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated ceramides .

Scientific Research Applications

Comparison with Similar Compounds

Ceramide AP is part of a larger family of ceramides, each with unique properties and functions. Similar compounds include:

    Ceramide NP: Known for its role in maintaining skin hydration and barrier function.

    Ceramide EOP: Often used in formulations for dry and sensitive skin.

    Ceramide AS: Known for its anti-inflammatory properties.

Uniqueness of Ceramide AP: What sets Ceramide AP apart is its specific structure, which includes a hydroxyl group that enhances its ability to retain moisture and improve skin barrier function . This makes it particularly effective in skincare formulations aimed at treating dry and damaged skin.

Properties

CAS No.

212070-45-6

Molecular Formula

C36H73NO5

Molecular Weight

600.0 g/mol

IUPAC Name

2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide

InChI

InChI=1S/C36H73NO5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-34(40)36(42)37-32(31-38)35(41)33(39)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h32-35,38-41H,3-31H2,1-2H3,(H,37,42)/t32-,33+,34?,35-/m0/s1

InChI Key

BBAFBDLICMHBNU-MFZOPHKMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O

Origin of Product

United States

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